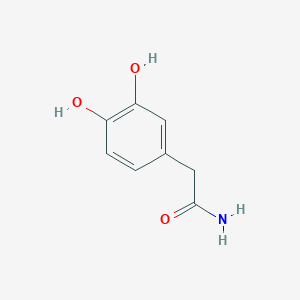

2-(3,4-Dihydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDFJMIGPOJBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150205 | |

| Record name | 2-(3,4-Dihydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-53-9 | |

| Record name | 3,4-Dihydroxyphenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 3,4 Dihydroxyphenyl Acetamide

Established Synthetic Pathways for the 2-(3,4-Dihydroxyphenyl)acetamide Core Structure

The synthesis of 2-(3,4-dihydroxyphenyl)acetamide can be achieved through several chemical reactions, each with its own set of advantages and specific applications. These methods range from classical acylation reactions to more modern, efficiency-focused techniques.

Acylation Reactions in Catecholamine Synthesis

A primary and straightforward method for the synthesis of 2-(3,4-dihydroxyphenyl)acetamide involves the acylation of dopamine (B1211576). In this reaction, the amino group of dopamine hydrochloride is reacted with an acylating agent, typically acetic anhydride (B1165640), in the presence of a base. A convenient two-step chemical synthesis has been reported for this derivative. nih.gov This method is foundational in catecholamine chemistry and provides a reliable route to the target compound. The reaction is often carried out in a suitable solvent to facilitate the interaction between the reactants.

Multicomponent Reaction Strategies (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), such as the Ugi four-component condensation (U-4CC), offer a highly efficient and atom-economical approach to complex molecules from simple starting materials. wikipedia.orgorganic-chemistry.org The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov

While a direct synthesis of 2-(3,4-dihydroxyphenyl)acetamide via the Ugi reaction is not extensively documented, a plausible pathway can be envisioned. This would likely involve the use of 3,4-dihydroxybenzaldehyde (B13553) as the aldehyde component, along with a suitable amine, isocyanide, and a simple carboxylic acid. The reaction proceeds through the formation of an imine, followed by the nucleophilic attack of the isocyanide and subsequent rearrangement to yield the final amide product. wikipedia.org The versatility of the Ugi reaction allows for the generation of diverse molecular libraries by varying the four starting components. wikipedia.orgorganic-chemistry.org

| Reactant Type | Example Compound for a Plausible Ugi Synthesis |

| Aldehyde | 3,4-Dihydroxybenzaldehyde |

| Amine | Ammonia (or a protected equivalent) |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | A suitable isocyanide (e.g., tert-butyl isocyanide) |

This table presents a hypothetical combination of reactants for the synthesis of a derivative related to 2-(3,4-dihydroxyphenyl)acetamide via the Ugi reaction.

Microwave-Assisted Synthesis Techniques in Amide Formation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. irjmets.comnih.govijeijournal.com The application of microwave irradiation in amide formation is well-established. irjmets.com For the synthesis of 2-(3,4-dihydroxyphenyl)acetamide, a mixture of dopamine and an acetylating agent could be subjected to microwave irradiation. This method has been shown to be effective in the synthesis of other acetamide (B32628) derivatives, drastically reducing reaction times from hours to minutes. nih.govijeijournal.com For instance, the synthesis of acetaminophen, a structurally related compound, was achieved in 5 minutes with high yield and purity using microwave assistance. ijeijournal.com

Solvent-Free Synthetic Approaches

In a push towards greener and more sustainable chemical processes, solvent-free synthesis methods have gained significant attention. Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), is a prominent solvent-free technique. rsc.orgmdpi.commdpi.com This approach has been successfully applied to the synthesis of various organic compounds, including acetanilides. mdpi.com

The synthesis of 2-(3,4-dihydroxyphenyl)acetamide could be achieved through a mechanochemical reaction between dopamine and acetic anhydride. This solvent-free method offers several advantages, including reduced waste, lower energy consumption, and often simpler purification procedures. rsc.orgmdpi.com The reaction proceeds by the intimate mixing of the solid reactants in a ball mill, where the mechanical force facilitates the chemical transformation.

Synthesis of Structural Analogs and Derivatives of 2-(3,4-Dihydroxyphenyl)acetamide

The chemical modification of the 2-(3,4-dihydroxyphenyl)acetamide scaffold is of interest for exploring structure-activity relationships and developing new compounds with tailored properties.

Modifications of the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups on the catechol ring of 2-(3,4-dihydroxyphenyl)acetamide are key sites for chemical modification. Esterification and etherification are common strategies to derivatize these groups.

Esterification: The hydroxyl groups can be converted to esters by reacting 2-(3,4-dihydroxyphenyl)acetamide with acyl chlorides or anhydrides in the presence of a base. Selective esterification of one hydroxyl group over the other can be challenging but may be achieved under controlled reaction conditions or with the use of protecting groups. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, potentially altering the compound's solubility and other physicochemical properties. The selective esterification of primary alcohols in the presence of other functional groups has been demonstrated using specific coupling agents. nih.gov

Incorporation into Peptidomimetic Frameworks

The core structure of 2-(3,4-dihydroxyphenyl)acetamide can be integrated into peptidomimetic frameworks to create molecules that mimic the structure and function of peptides. This approach is valuable in drug discovery, as peptidomimetics often exhibit improved stability and oral bioavailability compared to their natural peptide counterparts. The synthesis of such compounds can involve standard peptide coupling reactions, where the carboxylic acid or amine group of 2-(3,4-dihydroxyphenyl)acetamide is reacted with amino acids or peptide fragments. For instance, the amine functionality can be acylated with an activated carboxylic acid of a peptide or amino acid, or its carboxylic acid can be coupled to the N-terminus of a peptide chain.

Derivatization with Heterocyclic Scaffolds (e.g., Thiadiazoles, Oxadiazoles)

The derivatization of 2-(3,4-dihydroxyphenyl)acetamide with heterocyclic scaffolds like thiadiazoles and oxadiazoles (B1248032) has been a significant area of research. nih.govjocpr.comnih.govnih.govluxembourg-bio.comnih.govresearchgate.net These five-membered heterocyclic rings are known to be bioisosteres of amide and ester groups, and their incorporation can influence the physicochemical properties and biological activity of the parent molecule.

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often begins with the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid. jocpr.comsemanticscholar.orgchemmethod.com For example, 3,4-dihydroxyphenylacetic acid can be cyclized with thiosemicarbazide to form a 2-amino-5-((3,4-dihydroxyphenyl)methyl)-1,3,4-thiadiazole intermediate. This intermediate can then be further modified. Another approach involves the reaction of N-(4-acetamidophenyl)-N'-phenylthiourea with hydrazonoyl halides to yield thiadiazole derivatives. nih.gov The resulting thiadiazole-containing compounds have been investigated for a range of biological activities. nih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives typically involves the cyclodehydration of acylhydrazones or the reaction of carboxylic acid hydrazides with various reagents. nih.govnih.govluxembourg-bio.comniscpr.res.in For instance, a hydrazide derived from 3,4-dihydroxy-phenylacetic acid can be reacted with an aromatic acid in the presence of a coupling agent to form the corresponding 2,5-disubstituted 1,3,4-oxadiazole. niscpr.res.in In some methods, N,N-diisopropylethylamine and HATU are used to facilitate the coupling reaction between a naphthofuran-containing oxadiazole aniline (B41778) intermediate and various carboxylic acids. nih.gov

Design and Synthesis of Flavonoid-Acetamide Conjugates (e.g., Quercetin (B1663063) and Apigenin (B1666066) Derivatives)

Researchers have synthesized conjugates of flavonoids like quercetin and apigenin with acetamide moieties to enhance their biological properties. rsc.orgnih.govnih.govresearchgate.netnih.gov Flavonoids often suffer from poor water solubility and low bioavailability, which can be improved by chemical modification. rsc.orgresearchgate.net

The synthesis of these conjugates involves the chemical modification of the hydroxyl groups of the flavonoids into acetamide groups. rsc.orgresearchgate.net For example, quercetin penta-acetamide and apigenin tri-acetamide have been synthesized and characterized. rsc.org The rationale behind this modification is that the acetamide group, with its sp3 hybridized carbon, can increase the flexibility and lipophilicity of the flavonoid derivative. nih.gov The amide group also introduces additional hydrogen bonding capabilities. nih.gov Studies have shown that these flavonoid-acetamide derivatives can exhibit improved bioavailability compared to the parent flavonoids. rsc.orgresearchgate.net

| Flavonoid Derivative | Parent Flavonoid | Reported Yield | Key Finding | Reference |

|---|---|---|---|---|

| Quercetin penta-acetamide (1S3) | Quercetin | Not Specified | Enhanced DNA interaction compared to parent flavonoid. | rsc.org |

| Apigenin tri-acetamide (2S3) | Apigenin | Not Specified | Enhanced DNA interaction compared to parent flavonoid. | rsc.org |

| Flavonoid Acetamide Derivatives (General) | Quercetin, Apigenin, Fisetin, Kaempferol, Luteolin | 80-82% | Improved bioavailability compared to unmodified flavonoids. | rsc.orgresearchgate.net |

| Partial Flavonoid Acetamide Derivatives | Quercetin, Apigenin, Luteolin | 76.67-87.23% | Structure-activity relationships reveal impact on bioavailability and antioxidant properties. | nih.govnih.gov |

Synthesis of Capsaicin (B1668287) Analogues Featuring 2-(3,4-Dihydroxyphenyl)acetamide Moiety

The 2-(3,4-dihydroxyphenyl)acetamide moiety is a key structural feature of capsaicin, the pungent compound in chili peppers. Researchers have synthesized a variety of capsaicin analogues by modifying the fatty acid chain or the vanilloid ring. nih.govrsc.org One specific analogue, 2-(3,4-dihydroxyphenyl)-N-octylacetamide, has been synthesized and characterized. nih.gov The general synthesis of these analogues often involves the amidation of 2-(3,4-dihydroxyphenyl)acetic acid with a suitable amine in the presence of coupling agents like HOBt and EDCI. nih.gov In some cases, a demethylation step using reagents like boron tribromide (BBr3) is required to obtain the final dihydroxyphenyl structure. nih.gov

These synthetic analogues are designed to explore the structure-activity relationships of capsaicinoids and to develop compounds with potentially improved properties. nih.govrsc.org For instance, conformationally restricted capsaicin analogues based on a 1,3,4-thiadiazole heterocycle have been synthesized starting from 4-hydroxy-3-methoxybenzaldehyde. nih.gov

Computational-Guided Synthesis of Phthalimide (B116566) Derivatives with Dihydroxyphenyl Structures

Computational methods are increasingly being used to guide the design and synthesis of novel bioactive molecules. sigmaaldrich.com In the context of dihydroxyphenyl structures, computational studies can help in the design of phthalimide derivatives with desired properties. nih.govresearchgate.net These studies can predict the binding affinity of designed molecules to specific biological targets, thereby prioritizing synthetic efforts.

The synthesis of these phthalimide derivatives often involves the reaction of a substituted phthalic anhydride with an appropriate amine. nih.gov For example, new phthalimide derivatives have been designed and synthesized by exploring molecular hybridization and bioisosterism between thalidomide (B1683933) and other series. nih.gov While direct synthesis of phthalimide derivatives of 2-(3,4-dihydroxyphenyl)acetamide is not explicitly detailed in the provided results, the principles of computational-guided synthesis of phthalimides with related phenolic structures are well-established.

Green Chemistry Principles Applied to 2-(3,4-Dihydroxyphenyl)acetamide Synthesis

The application of green chemistry principles to the synthesis of 2-(3,4-dihydroxyphenyl)acetamide and its derivatives is an important consideration for sustainable chemical manufacturing. While specific green synthesis methods for 2-(3,4-dihydroxyphenyl)acetamide itself are not extensively detailed in the provided search results, related research on a structurally similar compound, β-(3,4-dihydroxyphenyl)lactic acid, highlights relevant green approaches. researchgate.netasianpubs.org

One key aspect is the use of environmentally benign catalysts. For instance, in the synthesis of β-(3,4-dihydroxyphenyl)lactic acid, toxic zinc/mercury catalysts have been replaced with palladium on carbon (Pd/C) for a key reduction step. researchgate.netasianpubs.org This catalytic hydrogenation approach achieved a high product yield under optimized conditions. researchgate.netasianpubs.org Such principles, including the use of safer solvents, minimizing waste, and improving energy efficiency, can be applied to the synthesis of 2-(3,4-dihydroxyphenyl)acetamide.

Biological Activities and Mechanistic Investigations of 2 3,4 Dihydroxyphenyl Acetamide and Its Derivatives

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of 2-(3,4-dihydroxyphenyl)acetamide and its derivatives have been a key area of scientific inquiry. These compounds demonstrate a capacity to counteract oxidative stress through various mechanisms, including direct free radical scavenging and modulation of cellular antioxidant systems.

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

The ability of 2-(3,4-dihydroxyphenyl)acetamide and related compounds to donate a hydrogen atom or an electron to neutralize free radicals is a cornerstone of their antioxidant activity. This is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com In the DPPH assay, the reduction of the stable DPPH radical is measured by a color change, while the ABTS assay involves the quenching of the ABTS radical cation. mdpi.comnih.gov The catechol group (the 3,4-dihydroxy moiety) present in 2-(3,4-dihydroxyphenyl)acetamide is a critical structural feature for this activity. nih.govni.ac.rs Studies on similar dihydroxybenzoic acids have shown that the position of the hydroxyl groups is crucial for effective radical scavenging. ni.ac.rsrsc.org For instance, the hydrogen transfer (HT) mechanism is predominant in non-polar environments, whereas the single electron transfer (SET) mechanism from the di-anion form is more significant in aqueous solutions at physiological pH. rsc.org

Table 1: Radical Scavenging Activity of Selected Compounds

| Compound/Extract | Assay | IC50 Value | Reference |

| B. cereus methanolic extract | DPPH | 34.91 ± 0.09 µg/mL | nih.gov |

| B. cereus methanolic extract | ABTS | 29.00 ± 0.28 µg/mL | nih.gov |

| AEL extracts | DPPH | 102 ± 4.4 µg/mL | nih.gov |

IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Reduction of Intracellular Reactive Oxygen Species (ROS) Levels

Beyond direct radical scavenging, 2-(3,4-dihydroxyphenyl)acetamide and its derivatives can mitigate oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal cellular metabolism and can cause significant damage to cellular components when present in excess. nih.gov The production of ROS can be exacerbated by various stimuli, leading to cellular damage. nih.gov Derivatives of 2-(3,4-dihydroxyphenyl)acetamide have been shown to decrease ROS production. nih.gov This reduction in intracellular ROS can, in turn, inhibit signaling pathways that are activated by oxidative stress. nih.govnih.gov For example, some chalcone (B49325) derivatives have been found to block TNF-α-induced intracellular ROS production. biomolther.org

Enhancement of Endogenous Antioxidant Systems (e.g., Glutathione (B108866) (GSH) modulation)

The body possesses its own defense mechanisms against oxidative stress, including the glutathione (GSH) system. mdpi.com GSH is a tripeptide that plays a crucial role in detoxifying ROS and maintaining the cellular redox balance. mdpi.com Some studies suggest that certain polyphenolic compounds can enhance the endogenous antioxidant system by modulating GSH levels. mdpi.com For example, the metabolite 3,4-dihydroxymethamphetamine (HHMA) has been shown to deplete GSH levels, leading to an increased expression of glutamate (B1630785) cysteine ligase catalytic subunit (GCLC) and glutathione-S-transferase (GST), enzymes involved in GSH synthesis and conjugation. nih.gov Conversely, dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid, have been found to inhibit the activity of glutathione S-transferase. nih.gov The modulation of GSH levels and related enzymes is a key mechanism by which these compounds can exert their antioxidant effects.

Cytoprotective Effects Against Oxidative Damage in Cellular Models

The culmination of free radical scavenging, ROS reduction, and enhancement of endogenous antioxidant systems results in the cytoprotective effects of 2-(3,4-dihydroxyphenyl)acetamide and its derivatives against oxidative damage. nih.gov These compounds have been shown to protect cells from damage induced by oxidative stressors. scielo.br For instance, a polyphenolic glycoside, 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside (DBPG), has demonstrated cytoprotective effects in hepatocytes and keratinocytes by increasing the activities of glutathione peroxidase (GPx), thereby reducing the production of ROS. nih.gov Similarly, the synergistic application of 3,4-dihydroxyphenylglycol (B133932) (DHPG) and hydroxytyrosol (B1673988) has been shown to protect against heat stress-induced testicular damage in rats by increasing levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov

Anti-inflammatory Potential and Immunomodulatory Effects

In addition to their antioxidant properties, 2-(3,4-dihydroxyphenyl)acetamide and its derivatives exhibit significant anti-inflammatory and immunomodulatory activities. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), Interleukin-1 (IL-1), Monocyte Chemoattractant Protein-1 (MCP-1))

A hallmark of the anti-inflammatory potential of these compounds is their ability to suppress the production of various pro-inflammatory mediators. Nitric oxide (NO) is a signaling molecule that, in excess, can contribute to inflammation. A derivative, 3,4-dihydroxyphenethyl nitrate, has been shown to possess NO-releasing capabilities, which can have complex roles in vasodilation and inflammation. nih.gov

Prostaglandin E2 (PGE2) is another key mediator of inflammation. nih.gov It is involved in processes like vasodilation and can stimulate the production of other inflammatory cytokines such as Interleukin-6 (IL-6). sigmaaldrich.comfoodb.camedchemexpress.com

Tumor Necrosis Factor-α (TNF-α) and various interleukins (IL-1, IL-6) are central to the inflammatory cascade. nih.gov A derivative, Javamide-II, has been found to selectively inhibit the production of IL-6 without significantly affecting TNF-α and IL-1β levels in macrophage-like cells. nih.gov This selective inhibition is thought to occur through the suppression of the p38 MAPK signaling pathway. nih.gov

Monocyte Chemoattractant Protein-1 (MCP-1) is a chemokine that plays a crucial role in recruiting monocytes to sites of inflammation. biomolther.org Chalcone derivatives have demonstrated the ability to inhibit the expression of MCP-1 in macrophages, a key mechanism in their anti-inflammatory action. nih.gov This inhibition is linked to the suppression of ROS production and Akt signaling. nih.govbiomolther.org

Table 2: Effects of 2-(3,4-Dihydroxyphenyl)acetamide Derivatives on Pro-inflammatory Mediators

| Derivative | Mediator | Effect | Cell/Model System | Reference |

| Javamide-II | IL-6 | Inhibition | Macrophage-like THP-1 cells | nih.gov |

| Javamide-II | TNF-α | No significant effect | Macrophage-like THP-1 cells | nih.gov |

| Javamide-II | IL-1β | No significant effect | Macrophage-like THP-1 cells | nih.gov |

| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MCP-1 | Inhibition | RAW 264.7 macrophages | nih.govbiomolther.org |

| 3,4-dihydroxyphenethyl nitrate | Nitric Oxide | Release | In vitro/in vivo models | nih.gov |

Modulation of Key Inflammatory Signaling Pathways (e.g., Nuclear Factor-κB (NF-κB), Mitogen-Activated Protein Kinases (MAPK), Akt/mTOR)

Research into the direct effects of isolated 2-(3,4-Dihydroxyphenyl)acetamide on key inflammatory signaling pathways is limited. However, one study investigating the therapeutic effects of a polysaccharide from Alhagi honey on alcoholic liver disease identified 2-(3,4-Dihydroxyphenyl)acetamide as one of several metabolites associated with the observed protective effects. nih.gov In this context, the treatment was found to regulate the Nrf2/HO-1-TLR4/MAPK and inhibit the TLR4/NF-κB signaling pathways. nih.gov While this suggests a potential role for the compound in modulating these pathways, it is important to note that it was one of multiple metabolites present, and its individual contribution was not isolated. nih.gov

No specific information was found in the searched literature regarding the modulation of the Akt/mTOR pathway by 2-(3,4-Dihydroxyphenyl)acetamide.

| Signaling Pathway | Observed Effect in a Multi-Metabolite Context | Source |

|---|---|---|

| Nuclear Factor-κB (NF-κB) | Associated with inhibition of the TLR4/NF-κB pathway | nih.gov |

| Mitogen-Activated Protein Kinases (MAPK) | Associated with regulation of the Nrf2/HO-1-TLR4/MAPK pathway | nih.gov |

| Akt/mTOR | No data available | N/A |

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Myeloperoxidase (MPO))

The capacity of 2-(3,4-Dihydroxyphenyl)acetamide to inhibit key inflammatory enzymes has not been extensively studied with the pure compound. The study on Alhagi honey polysaccharide, which identified 2-(3,4-Dihydroxyphenyl)acetamide as a metabolite, noted that the treatment could inhibit inducible Nitric Oxide Synthase (iNOS). nih.gov

There is no available information from the searched scientific literature regarding the specific inhibitory effects of 2-(3,4-Dihydroxyphenyl)acetamide or its direct derivatives on Cyclooxygenase-2 (COX-2) or Myeloperoxidase (MPO).

| Enzyme | Inhibitory Activity | Source |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Associated with inhibition in a multi-metabolite context | nih.gov |

| Cyclooxygenase-2 (COX-2) | No data available | N/A |

| Myeloperoxidase (MPO) | No data available | N/A |

Induction of Autophagy as an Anti-inflammatory Mechanism

Based on a review of the available scientific literature, no studies were found that investigate the induction of autophagy by 2-(3,4-Dihydroxyphenyl)acetamide as a potential anti-inflammatory mechanism.

Neurobiological Activities

Neuroprotective Mechanisms in Cellular and Preclinical Models

While direct studies on the neuroprotective mechanisms of the parent compound are scarce, research into its derivatives shows potential in this area. A novel derivative, (R, E)-N-(1–(1-cyclopentyl-4-oxo-4, 5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)ethyl)-2–(3,4-dihydroxyphenyl)acetamide, was synthesized and evaluated as a multifunctional agent for potential use in Alzheimer's disease. tandfonline.comresearchgate.net This derivative was designed as a phosphodiesterase-9 (PDE9) inhibitor and was also noted for its antioxidant activities, which are relevant mechanisms for neuroprotection. tandfonline.comresearchgate.net

Influence on Neurotransmission Pathways and Dopaminergic Systems

Early research from the 1960s established that 2-(3,4-Dihydroxyphenyl)acetamide, also referred to as dopacetamide, and its derivatives are biologically active within the central nervous system. Studies from that era reported that these compounds are potent inhibitors of the enzyme catechol-O-methyl-transferase (COMT), which is critical for degrading catecholamines like dopamine. scispace.comresearchgate.netresearchgate.net The inhibitory potency of 3,4-dihydroxyphenylacetamide was described as favorable when compared to other known COMT inhibitors of the time, such as pyrogallol. researchgate.net

Furthermore, this class of compounds, referred to as dopacetamides, was found to block the biosynthesis of catecholamines (e.g., dopamine, noradrenaline) and 5-hydroxytryptamine (serotonin). scispace.comdss.go.th The proposed mechanism for this action is the inhibition of the enzymatic hydroxylation of the amino acid precursors L-tyrosine and L-tryptophan. scispace.comdss.go.th In animal models, administration of 3,4-dihydroxyphenylacetamide at a dose of 300 mg/kg was shown to suppress the exploratory activity in mice, indicating a clear neurobiological effect. dss.go.th

| Activity | Mechanism/Effect | Source |

|---|---|---|

| Enzyme Inhibition | Inhibits Catechol-O-Methyl-Transferase (COMT) | scispace.comresearchgate.netresearchgate.net |

| Neurotransmitter Synthesis | Blocks biosynthesis of catecholamines (dopamine, noradrenaline) and serotonin, likely via inhibition of tyrosine and tryptophan hydroxylation | scispace.comdss.go.th |

| Behavioral Effect | Suppresses exploratory activity in mice | dss.go.th |

Impact on Mitochondrial Function and Membrane Potential in Neuronal Cells

A review of the available scientific literature did not yield any specific information regarding the impact of 2-(3,4-Dihydroxyphenyl)acetamide or its derivatives on mitochondrial function or membrane potential in neuronal cells.

Antimicrobial Efficacy

The antimicrobial properties of 2-(3,4-Dihydroxyphenyl)acetamide derivatives have been a subject of considerable research, revealing a broad spectrum of activity against various microbial pathogens.

Antibacterial Properties Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 2-(3,4-Dihydroxyphenyl)acetamide have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, peptidomimetics incorporating a 3,4-dihydroxyphenyl scaffold have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 4.0 μM against strains such as Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.gov The activity of these peptidomimetics was found to be comparable to that of established antibiotics like ciprofloxacin, bleomycin, and cloxacillin. nih.gov

Another class of related compounds, the acetamidoaurones, has also shown promise. mdpi.com Specifically, 5-acetamidoaurones were found to be particularly effective, exhibiting superior antibacterial activity compared to their 5-aminoaurone counterparts. mdpi.com These compounds were active against a panel of Gram-positive bacteria including S. aureus, methicillin-resistant S. aureus (MRSA), Listeria monocytogenes, Bacillus subtilis, and Clostridioides difficile, as well as Gram-negative bacteria such as E. coli, Acinetobacter baumannii, and Helicobacter pylori. mdpi.com

Furthermore, chloro-substituted acetamide (B32628) derivatives have been investigated. 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated good potential against Klebsiella pneumoniae, a significant Gram-negative pathogen. nih.govnih.gov Studies on this compound revealed that its association with antibiotics like meropenem (B701) and imipenem (B608078) resulted in a synergistic effect, reducing the concentrations of these drugs needed to cause bacterial death. nih.gov The presence of the chloro atom in the acetamide group appears to enhance the antimicrobial activity of these molecules. nih.gov This is further supported by research on 2-chloro-N-(2-hydroxyphenyl)acetamide, which showed significant inhibitory activity against Candida albicans, whereas the non-chlorinated parent compound was inactive. nih.gov

Table 1: Antibacterial Activity of 2-(3,4-Dihydroxyphenyl)acetamide Derivatives

| Compound Class | Test Organism(s) | Activity/MIC Values | Reference(s) |

|---|---|---|---|

| Peptidomimetics with 3,4-dihydroxyphenyl scaffold | E. coli, S. aureus, A. baumannii, P. aeruginosa, E. cloacae | MIC: 0.25 - 4.0 μM | nih.gov |

| 5-Acetamidoaurones | S. aureus, MRSA, L. monocytogenes, B. subtilis, C. difficile, E. coli, A. baumannii, H. pylori | Active | mdpi.com |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | Good potential; Synergistic with meropenem and imipenem | nih.govnih.gov |

Mechanistic Insights into Microbial Cell Membrane Disruption

While the precise mechanisms of action are still under investigation for many derivatives, some insights into how these compounds exert their antibacterial effects have been proposed. For 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, molecular docking studies suggest that its mode of action may involve the inhibition of penicillin-binding protein (PBP). nih.gov PBP is a crucial enzyme for the maintenance of the bacterial cell wall. nih.gov Inhibition of this enzyme can lead to destabilization of the cell wall, ultimately resulting in cell lysis and the release of cytoplasmic contents. nih.gov This indicates that the compound may not directly disrupt the cell membrane through pore formation in the manner of some antimicrobial peptides, but rather compromises the structural integrity of the cell envelope.

Antifungal Activities of Related Compounds

In addition to antibacterial effects, various derivatives of 2-(3,4-Dihydroxyphenyl)acetamide have been shown to possess significant antifungal properties. A series of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives exhibited excellent antifungal activity against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov One compound, in particular, displayed more potent activity against S. sclerotiorum than the commercial fungicide chlorothalonil, with the hydroxyl and carbonyl groups being identified as crucial for this activity. nih.gov

The antifungal potential of chloro-substituted acetamides is also noteworthy. As mentioned previously, 2-chloro-N-(2-hydroxyphenyl)acetamide was found to inhibit 96.6% of C. albicans strains, highlighting the positive impact of the chloro substitution on antifungal efficacy. nih.gov Other studies have explored a range of acetamide derivatives, including arylsulfonamide-based compounds. nih.gov Certain compounds from this class, such as 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide and 2,2-diphenyl-N-(4-sulfamoylphenethyl) acetamide, were tested against various Candida species. nih.gov Furthermore, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides showed better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net Nitrofuran derivatives have also been reported to have potent antifungal and anti-biofilm activity against Candida species. mdpi.com

Table 2: Antifungal Activity of Acetamide Derivatives

| Compound Class | Test Organism(s) | Activity/Key Findings | Reference(s) |

|---|---|---|---|

| 2-((2-Hydroxyphenyl)methylamino)acetamides | S. sclerotiorum, P. capsici | Excellent activity; one compound more potent than chlorothalonil. | nih.gov |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | C. albicans | Inhibited 96.6% of strains. | nih.gov |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | C. albicans, A. niger | Better activity than fluconazole. | researchgate.net |

| Nitrofuran derivatives | Candida species | Potent antifungal and anti-biofilm activity. | mdpi.com |

Enzymatic Inhibition and Modulation

The biological activities of 2-(3,4-Dihydroxyphenyl)acetamide and its derivatives extend to the modulation of key enzymatic pathways, including those involved in pigmentation and bacterial DNA replication.

Tyrosinase Inhibition and Anti-Melanogenic Properties

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents to treat hyperpigmentation. mdpi.com The 3,4-dihydroxyphenyl (catechol) moiety is structurally similar to L-DOPA, a natural substrate of tyrosinase, making derivatives containing this group promising candidates for tyrosinase inhibitors. nih.gov

A series of peptidomimetics incorporating a 3,4-dihydroxyphenyl scaffold were synthesized and found to be effective inhibitors of mushroom tyrosinase. nih.gov Several of these compounds exhibited higher inhibitory activity than the parent 3,4-dihydroxybenzyl aldehyde. nih.gov Similarly, thiophene (B33073) chalcone derivatives with a dihydroxyphenyl group have been studied. mdpi.com Notably, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrated potent competitive inhibition of mushroom tyrosinase, with the 2,4-dihydroxyl groups of the benzene (B151609) ring playing a crucial role in this activity. mdpi.com Further studies on other derivatives, such as 3,5-dihydroxybenzoyl-hydrazineylidene, have also highlighted the importance of the hydroxyl groups in interacting with the copper cofactors essential for tyrosinase activity. nih.gov

Table 3: Tyrosinase Inhibition by Dihydroxyphenyl Derivatives

| Compound Class | Enzyme Source | Key Findings | Reference(s) |

|---|---|---|---|

| Peptidomimetics with 3,4-dihydroxyphenyl scaffold | Mushroom tyrosinase | Effective inhibitors, some more potent than 3,4-dihydroxybenzyl aldehyde. | nih.gov |

| (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom tyrosinase | Potent competitive inhibitor; 2,4-dihydroxyl groups are crucial. | mdpi.com |

| 3,5-Dihydroxybenzoyl-hydrazineylidene derivatives | Not specified | OH groups participate in critical interactions with copper cofactors. | nih.gov |

DNA Gyrase B Inhibition

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a validated target for antibiotics. researchgate.net This enzyme is composed of two subunits, GyrA and GyrB, with the GyrB subunit containing the ATP-binding site. researchgate.net Inhibitors targeting this site can block the enzyme's activity. researchgate.net

A novel class of 2-amino-4-(2,4-dihydroxyphenyl)thiazole-based inhibitors has been discovered through in silico screening. nih.govresearchgate.net These compounds were found to have low micromolar antigyrase activity by targeting the ATP-binding site of the GyrB subunit. nih.govresearchgate.net This makes them distinct from quinolone antibiotics, which target the GyrA subunit. researchgate.net

Other polyphenol derivatives have also been identified as DNA gyrase inhibitors. nih.gov Digallic acid and other gallate derivatives, which share the polyphenol structure, have been shown to be potent inhibitors of bacterial DNA gyrase. nih.gov These compounds act as ATP competitive inhibitors of the enzyme. nih.gov The antibacterial activities of these gallate derivatives against Gram-positive bacteria like B. subtilis and S. aureus correlate with their ability to inhibit DNA gyrase, suggesting this as a potential mechanism for their antibacterial effects. nih.gov

Table 4: DNA Gyrase B Inhibition by Dihydroxyphenyl and Related Derivatives

| Compound Class | Target | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 2-Amino-4-(2,4-dihydroxyphenyl)thiazoles | DNA Gyrase B | Inhibition of the ATP-binding site. | nih.govresearchgate.net |

| Digallic acid and gallate derivatives | DNA Gyrase | ATP competitive inhibitors. | nih.gov |

Protein Tyrosine Kinase Inhibition (e.g., Abl, Src)

Protein tyrosine kinases like Abl and Src are crucial signaling proteins whose aberrant activation is frequently linked to cancer. nih.gov The non-receptor tyrosine kinases c-Src and c-Abl are closely related, and their catalytic activities are tightly regulated. nih.gov Inhibition of these kinases is a key strategy in cancer therapy. While direct inhibitors exist, another approach involves targeting proteins that regulate their stability. The Wiskott-Aldrich syndrome protein (WASP), for example, can bind to the catalytic domains of Src and Abl kinases, leading to a striking inhibition of their activity. nih.gov This represents a novel regulatory mechanism for these kinases. nih.gov Furthermore, some oncogenic forms of these kinases, such as v-Src, are client proteins of the molecular chaperone Heat Shock Protein 90 (HSP90). atlasgeneticsoncology.org Consequently, inhibiting HSP90 leads to the destabilization and subsequent degradation of these client proteins, providing an indirect but effective method of blocking their function. atlasgeneticsoncology.org

Matrix Metalloproteinase-9 (MMP-9) Inhibition

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent enzyme that plays a critical role in the breakdown of the extracellular matrix (ECM). nih.govnih.gov This function is integral to tissue remodeling, but its overexpression is strongly correlated with every stage of cancer pathogenesis, including invasion, angiogenesis, and metastasis. nih.govfrontiersin.org As a result, MMP-9 has become an attractive target for the development of anticancer therapies. nih.govfrontiersin.org The primary strategy for MMP-9 inhibition involves molecules that bind to the zinc ion within the enzyme's catalytic site, blocking its activity. nih.gov While many synthetic inhibitors have been developed, some have faced challenges in clinical trials due to issues with toxicity and lack of specificity. nih.govfrontiersin.org This has led to increased interest in discovering highly selective and specific MMP-9 inhibitors from natural compounds. nih.gov

Transforming Growth Factor-β (TGF-β) Pathway Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a multifunctional cellular pathway that regulates a wide range of biological processes, including cell growth, differentiation, and apoptosis. nih.gov The pathway has a dual role in cancer; in normal and early-stage cancer cells, it can act as a tumor suppressor by inhibiting cell proliferation. nih.gov However, in late-stage cancers, TGF-β can promote tumor growth, invasion, and metastasis. nih.govnih.gov This switch in function makes the TGF-β pathway a compelling target for cancer therapy. Inhibition strategies focus on different levels of the pathway, including blocking the TGF-β receptors or interfering with intracellular signaling molecules like SMADs. nih.gov Several small molecule inhibitors targeting the TGF-β receptor I (TβRI) kinase, such as Galunisertib and Vactosertib, have shown promising anticancer activity in preclinical and clinical studies for various cancers, including breast, colon, and lung cancer. nih.gov

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is an abundant and essential molecular chaperone that facilitates the proper folding, stabilization, and function of a large number of client proteins. atlasgeneticsoncology.orgnih.gov In cancerous cells, HSP90 is often overexpressed and plays a critical role in maintaining the stability and function of numerous mutated or overexpressed oncoproteins that are essential for tumor growth and survival. atlasgeneticsoncology.orgnih.gov These client proteins include key drivers of the six hallmarks of cancer, such as ErbB2/HER2, B-Raf, and Akt. atlasgeneticsoncology.org By inhibiting HSP90's ATP-dependent chaperone activity, these oncogenic client proteins become destabilized and are targeted for degradation. atlasgeneticsoncology.org This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 inhibition a powerful and attractive strategy for cancer treatment. nih.govnih.gov Several HSP90 inhibitors have been investigated in clinical trials for various malignancies, including non-small-cell lung cancer and multiple myeloma. nih.govresearchgate.net

Anticancer and Antiproliferative Activities

Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines

Derivatives of acetamide have demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. For instance, N-(2-hydroxyphenyl) acetamide (NA-2) was found to significantly inhibit the growth of the human breast cancer cell line MCF-7. nih.gov Similarly, the newly synthesized compound 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] atlasgeneticsoncology.orgnih.govthiazin-4-one (DPBT), which contains a dihydroxyphenyl moiety, showed substantial anti-proliferative activity against the human colon adenocarcinoma cell lines HT-29 and LS180. nih.gov Another study on di-hydroxylated derivatives of N-(2-hydroxyphenyl)-2-propylpentanamide found that the 2,5-dihydroxyphenyl derivative possessed an enhanced anti-proliferative effect against both MCF-7 and MDA-MB-231 breast cancer cell lines. benthamscience.com These findings underscore the potential of dihydroxyphenyl acetamide-related structures as a basis for developing novel anticancer agents.

Table 1: Cytotoxicity of 2-(3,4-Dihydroxyphenyl)acetamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Breast Cancer | Significant growth inhibition (IC50 = 1.65 mM after 48h) | nih.gov |

| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] atlasgeneticsoncology.orgnih.govthiazin-4-one (DPBT) | HT-29 | Colon Adenocarcinoma | Significant decrease in proliferation | nih.gov |

| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] atlasgeneticsoncology.orgnih.govthiazin-4-one (DPBT) | LS180 | Colon Adenocarcinoma | Significant decrease in proliferation | nih.gov |

| N-(2,5-dihydroxyphenyl)-2-propylpentanamide | MCF-7 | Breast Cancer | Enhanced anti-proliferative effect | benthamscience.com |

Induction of Apoptosis and Associated Biochemical Pathways (e.g., Caspase-3 activation)

A key mechanism through which anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases. The activation of an initiator caspase, such as caspase-8 or caspase-9, triggers a cascade that leads to the cleavage and activation of executioner caspases, like caspase-3. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.govnih.gov Studies on acetamide derivatives have shown their ability to trigger this pathway. For example, N-(2-hydroxyphenyl) acetamide (NA-2) was found to induce apoptosis in MCF-7 cells by enhancing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov Other compounds have been shown to directly induce the cleavage of caspases-8, -9, and -3, leading to a significant, dose-dependent increase in caspase-3 activity and subsequent cell death. nih.gov This activation is often linked to mitochondrial events, such as the release of cytochrome c, which is a critical step in the intrinsic apoptotic pathway. nih.govnih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2-(3,4-Dihydroxyphenyl)acetamide | - |

| N-(2-hydroxyphenyl) acetamide | NA-2 |

| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] atlasgeneticsoncology.orgnih.govthiazin-4-one | DPBT |

| N-(2,5-dihydroxyphenyl)-2-propylpentanamide | - |

| Galunisertib | - |

| Vactosertib | - |

| Geldanamycin | - |

| Radicicol | - |

| 2,3-dehydrosilybin | DHS |

| Butyrate | - |

| Trichostatin A | - |

| ErbB2/HER2 | - |

| B-Raf | - |

| Akt | - |

| Wiskott-Aldrich syndrome protein | WASP |

| Bax | - |

Structure-Activity Relationships Governing Anticancer Effects

The anticancer potential of 2-(3,4-dihydroxyphenyl)acetamide and its derivatives is intrinsically linked to their chemical structures. The core 2-(3,4-dihydroxyphenyl)acetamide scaffold, a metabolite of the neurotransmitter dopamine, provides a foundational framework for the design of novel anticancer agents. nih.gov The structure-activity relationship (SAR) of these compounds reveals that specific chemical modifications can significantly enhance their cytotoxic and antimetastatic properties.

The catechol group (3,4-dihydroxy) on the phenyl ring is a critical feature. The two hydroxyl groups are essential for the molecule's antioxidant activity, which can contribute to its anticancer effects by mitigating oxidative stress within cancer cells. However, under certain conditions, these groups can also undergo oxidation to form reactive quinone species, which can induce cellular damage and apoptosis in tumor cells.

Modifications to the acetamide side chain also play a crucial role in modulating anticancer activity. The introduction of various functional groups can influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its ability to interact with biological targets. For instance, the incorporation of bulky or lipophilic substituents on the amide nitrogen can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

A review of various anticancer compounds highlights the importance of specific functional groups in conferring antimigration and antiproliferation activities. nih.gov Groups such as fluoro, methoxy, amino, and nitro have been shown to be effective. nih.gov The positioning of these functional groups is also a determining factor in their anticancer efficacy. nih.gov For example, studies on 1,2,4-triazole (B32235) derivatives have demonstrated that their ability to form non-covalent interactions like hydrogen bonds and hydrophobic interactions with biological targets is key to their diverse therapeutic properties, including anticancer effects. nih.gov

The following interactive table summarizes the general trends in the structure-activity relationships of 2-(3,4-dihydroxyphenyl)acetamide derivatives based on the influence of different functional groups on other anticancer compounds.

| Modification Site | Substituent Type | Predicted Impact on Anticancer Activity | Rationale |

| Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Potential Increase | Enhances the electrophilicity of the ring, potentially leading to increased reactivity with nucleophilic sites in cancer cells. |

| Phenyl Ring | Electron-donating groups (e.g., -OCH3, -NH2) | Variable | May enhance antioxidant activity but could decrease reactivity towards certain cellular targets. The amino group, in particular, has been shown to be vital for enhancing antiproliferation and antimetastatic activities in other compounds. nih.gov |

| Acetamide Nitrogen | Lipophilic/Aromatic groups | Potential Increase | Increases cell membrane permeability and potential for π-π stacking interactions with biological targets. |

| Acetamide Nitrogen | Introduction of heterocyclic rings (e.g., triazole) | Potential Increase | Can introduce additional hydrogen bonding sites and improve pharmacokinetic properties. nih.gov |

It is important to note that while dopamine itself does not have direct cytotoxic effects on tumor cells, it can enhance the efficacy of traditional anticancer drugs by inhibiting angiogenesis. nih.gov This antiangiogenic action is mediated through the suppression of key signaling pathways involved in endothelial cell proliferation and migration. nih.gov This suggests that 2-(3,4-dihydroxyphenyl)acetamide, as a dopamine metabolite, and its derivatives may also exert indirect anticancer effects by modulating the tumor microenvironment.

Interactions with Biological Macromolecules and Cellular Processes

The biological effects of 2-(3,4-dihydroxyphenyl)acetamide are mediated through its interactions with various biological macromolecules and its influence on key cellular processes. These interactions are fundamental to understanding its potential therapeutic applications.

While direct binding of 2-(3,4-dihydroxyphenyl)acetamide to DNA has not been extensively characterized, the broader class of catechol-containing compounds often interacts with DNA through non-covalent mechanisms. These can include hydrogen bonding between the hydroxyl groups of the catechol moiety and the phosphate (B84403) backbone or nucleotide bases of DNA. Additionally, groove binding, where the molecule fits into the minor or major groove of the DNA helix, is a possible mode of interaction. nih.gov

A more recently discovered mechanism that may be relevant to 2-(3,4-dihydroxyphenyl)acetamide is dopaminylation. This process involves the direct attachment of dopamine to histone proteins, which are critical for packaging and regulating DNA. brainfacts.org The enzyme transglutaminase-2 facilitates this binding. brainfacts.org By modifying histones, dopamine can alter gene expression, turning genes on or off and thereby influencing cellular functions. brainfacts.org This suggests that 2-(3,4-dihydroxyphenyl)acetamide, being a dopamine metabolite, could potentially influence gene expression through a similar mechanism, interacting with the protein components of chromatin rather than directly with the DNA strand. This interaction with histones can subsequently affect DNA accessibility and the transcription of genes involved in cell proliferation, differentiation, and apoptosis.

The catechol structure of 2-(3,4-dihydroxyphenyl)acetamide suggests its potential involvement in processes like collagen cross-linking and biomimetic mineralization. Catechols are known for their adhesive properties and their ability to participate in cross-linking reactions, which are vital for the stabilization of extracellular matrix proteins like collagen.

Collagen cross-linking is a natural process that provides mechanical strength to tissues. nih.gov Pathological increases or decreases in cross-linking are associated with various diseases. nih.gov Chemical cross-linking agents are used therapeutically to strengthen tissues, for example, in the cornea to treat keratoconus. nih.gov The mechanism often involves the formation of covalent bonds between amino acid residues on adjacent collagen fibrils. nih.gov The reactive nature of the oxidized form of catechols (quinones) could facilitate the formation of such cross-links with nucleophilic amino acid residues in collagen, such as lysine (B10760008) or hydroxylysine.

Biomimetic mineralization is the process of forming inorganic minerals within an organic matrix, mimicking natural processes like bone formation. nih.govtue.nl This process often involves the use of molecules that can sequester and deliver mineral ions to the collagen scaffold and induce their crystallization. The catechol groups of 2-(3,4-dihydroxyphenyl)acetamide could potentially play a role in this process by binding to calcium ions and facilitating their localization within the collagen fibril network, thereby promoting the nucleation and growth of hydroxyapatite (B223615) crystals, the mineral component of bone. tue.nl

The table below outlines the potential roles of 2-(3,4-dihydroxyphenyl)acetamide in these processes.

| Process | Potential Role of 2-(3,4-Dihydroxyphenyl)acetamide | Underlying Mechanism |

| Collagen Cross-linking | Cross-linking agent | The catechol moiety can be oxidized to a reactive quinone, which can then form covalent bonds with amino acid residues on collagen fibrils, leading to increased matrix stiffness. |

| Biomimetic Mineralization | Mineralization promoter | The catechol groups can chelate calcium ions, concentrating them within the collagen matrix and facilitating the nucleation of hydroxyapatite crystals. |

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Pharmacophoric Features Essential for Bioactivity

The essential pharmacophoric features of 2-(3,4-dihydroxyphenyl)acetamide are primarily the catechol ring and the acetamide (B32628) side chain. The 3,4-dihydroxy substitution pattern on the phenyl ring, known as a catechol moiety, is a well-established pharmacophore for antioxidant activity. nih.govnih.gov This feature is critical for the compound's ability to scavenge free radicals.

The acetamide group is also a significant contributor to the molecule's biological profile. This moiety is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, and analgesic properties. nih.govnih.gov The combination of the catechol and acetamide features creates a molecule with a unique and potent biological signature.

| Pharmacophoric Feature | Associated Biological Activity | Reference |

|---|---|---|

| Catechol (3,4-dihydroxy) Group | Antioxidant, Radical Scavenging | nih.govnih.gov |

| Acetamide Moiety | Anti-inflammatory, Analgesic, Contributes to bioavailability | nih.govresearchgate.net |

Impact of Hydroxyl Group Position and Substitution on Biological Profiles

The position and substitution of the hydroxyl groups on the phenyl ring have a profound impact on the biological activity of phenolic compounds. For 2-(3,4-dihydroxyphenyl)acetamide, the ortho-dihydroxy arrangement of the catechol group is paramount for its antioxidant efficacy. nih.govnih.gov

Studies on related phenolic compounds have demonstrated that the number and location of hydroxyl groups directly influence their antioxidant capacity. Increasing the number of hydroxyl groups generally enhances antioxidant activity. nih.govresearchgate.net Conversely, functionalization of these hydroxyl groups, for instance through methylation or esterification, typically leads to a significant decrease in antioxidant potential, underscoring the importance of the free phenolic hydrogens. nih.govpjmhsonline.compjmhsonline.com The substitution pattern also affects other biological activities, with the presence of hydroxyl groups being beneficial for antioxidant and antiproliferative effects but potentially detrimental to antimicrobial activity in some contexts. pjmhsonline.compjmhsonline.com

| Modification of Hydroxyl Group | Impact on Antioxidant Activity | Reference |

|---|---|---|

| Presence of Catechol (3,4-dihydroxy) | Greatly improves antioxidant activity | nih.gov |

| Methylation of Hydroxyl Groups | Steep drop in antioxidant activity | nih.gov |

| Esterification of Hydroxyl Groups | Significantly declined antiradical activity | pjmhsonline.compjmhsonline.com |

| Removal of Hydroxyl Groups | Negligible activity | nih.gov |

Functional Significance of the Acetamide Moiety in Biological Interactions

The acetamide moiety plays a crucial role in the biological interactions of 2-(3,4-dihydroxyphenyl)acetamide. While the catechol group is the primary driver of antioxidant activity, the acetamide portion of the molecule influences its pharmacokinetic properties and can contribute to other biological effects.

Modification of hydroxyl groups into acetamide moieties has been explored as a strategy to improve the bioavailability of flavonoids. researchgate.netmdpi.com This is because the acetamide group can increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes. researchgate.net However, this modification can come at the cost of reduced antioxidant activity, as it removes the radical-scavenging phenolic hydrogens. researchgate.net The acetamide functional group is a common feature in a variety of pharmacologically active compounds, suggesting its importance in interacting with biological targets. nih.gov

Influence of Stereochemistry on Activity and Selectivity

The parent compound, 2-(3,4-dihydroxyphenyl)acetamide, is an achiral molecule and therefore does not have different stereoisomers. However, the introduction of chiral centers through structural modification would necessitate a consideration of stereochemistry's influence on biological activity.

In many classes of biologically active compounds, stereochemistry is a critical determinant of potency and selectivity. nih.govnih.gov For instance, different enantiomers of a chiral drug can exhibit vastly different pharmacological effects, with one being active while the other is inactive or even toxic. This stereospecificity often arises from the three-dimensional nature of drug-receptor interactions. nih.gov Therefore, should chiral derivatives of 2-(3,4-dihydroxyphenyl)acetamide be designed, the stereochemistry at any new chiral center would be a crucial factor to investigate to optimize activity and selectivity. nih.govnih.gov

Rational Design Strategies for Enhanced Potency, Selectivity, and Biological Applications

Rational design strategies for modifying 2-(3,4-dihydroxyphenyl)acetamide aim to enhance its therapeutic properties by improving potency, selectivity, and pharmacokinetic profiles. These strategies often involve targeted chemical modifications based on an understanding of its structure-activity relationships.

One approach is the strategic functionalization of the catechol or acetamide moieties. For example, while methylation of the hydroxyls decreases antioxidant activity, other substitutions could be explored to enhance interaction with specific biological targets. nih.gov The acetamide group can also be modified to fine-tune the molecule's physicochemical properties, such as solubility and membrane permeability, thereby improving its bioavailability. researchgate.netmdpi.com

More advanced rational design approaches may involve computational methods to model the interaction of 2-(3,4-dihydroxyphenyl)acetamide derivatives with specific protein targets. nih.gov By identifying key interactions, modifications can be designed to improve binding affinity and selectivity. For instance, exploiting unique features within a target's binding pocket, such as specific amino acid residues, can lead to the development of highly selective inhibitors. rsc.orgresearchgate.net The overarching goal is to balance the desired biological activity with favorable drug-like properties. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes of 2-(3,4-Dihydroxyphenyl)acetamide with various biological targets.

Ligand-Protein Interaction Prediction

Molecular docking simulations have been instrumental in predicting the interaction of 2-(3,4-Dihydroxyphenyl)acetamide and its derivatives with a range of protein targets, offering insights into their potential inhibitory activities.

Tyrosinase: In silico docking studies have been conducted on derivatives of 2-(3,4-dihydroxyphenyl)acetamide against mushroom tyrosinase (PDB ID: 2Y9X) to understand their potential as inhibitors of melanogenesis. For instance, a study on acetophenone (B1666503) amide derivatives, which share structural similarities, revealed that these compounds could effectively bind to the active site of tyrosinase. researchgate.net The computational analysis predicted key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for their observed inhibitory activity. researchgate.netnih.gov

DNA Gyrase B: DNA gyrase is a validated target for antibacterial drug development. nih.gov While direct docking studies of 2-(3,4-Dihydroxyphenyl)acetamide with DNA gyrase B are not extensively reported, research on other acetamide (B32628) derivatives has demonstrated the utility of this approach. nih.gov These studies identify crucial interactions within the ATP-binding pocket of the GyrB subunit, highlighting the potential for acetamide-containing compounds to act as inhibitors. nih.gov The general binding mode for inhibitors involves interactions with key residues such as Asn46, Asp73, and Arg136. nih.gov

MMP-9: Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in cancer progression and metastasis. nih.gov Molecular docking has been used to screen for potential MMP-9 inhibitors. nih.govnih.gov Although specific docking data for 2-(3,4-Dihydroxyphenyl)acetamide is scarce, studies on other natural and synthetic compounds reveal important binding interactions within the catalytic domain of MMP-9, particularly with the catalytic zinc ion and surrounding residues like His226 and His230. researchgate.netnih.gov

TGF-β: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in fibrosis and cancer. nih.gov Molecular docking has been employed to identify inhibitors of the TGF-β type 1 receptor (TβR1). nih.gov While direct studies on 2-(3,4-Dihydroxyphenyl)acetamide are not prominent, the general approach involves simulating the binding of ligands to the kinase domain of the receptor to predict inhibitory potential.

HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone that is a target for cancer therapy. nih.gov Molecular docking studies on various heterocyclic compounds have identified key binding interactions within the N-terminal ATP-binding pocket of HSP90. nih.gov These studies provide a framework for how acetamide-containing molecules like 2-(3,4-Dihydroxyphenyl)acetamide could potentially interact with and inhibit HSP90. nih.gov

| Target Protein | PDB ID | Key Interacting Residues (Predicted for similar scaffolds) | Potential Effect of Inhibition |

|---|---|---|---|

| Tyrosinase | 2Y9X | Asn260, Asn81 | Inhibition of melanogenesis |

| DNA Gyrase B | 1KZN | Asn46, Asp73, Arg136 | Antibacterial activity |

| MMP-9 | 1GKC | His226, His230, Tyr423 | Anticancer, anti-metastatic |

| TGF-β Receptor I | - | - | Anti-fibrotic, anticancer |

| HSP90 | 1YET | Asp93, Thr184 | Anticancer |

Ligand-DNA Interaction Analysis

The interaction of small molecules with DNA is a critical area of study, as it can lead to the development of new therapeutic agents. The mechanisms of these interactions are generally categorized into covalent binding, electrostatic interactions, groove binding, and intercalation. nih.gov While specific experimental or computational studies on the direct interaction of 2-(3,4-Dihydroxyphenyl)acetamide with DNA are not widely available, the structural features of the compound allow for predictions about its potential binding modes. The planar dihydroxyphenyl ring could potentially intercalate between DNA base pairs, while the acetamide group could form hydrogen bonds within the major or minor grooves of the DNA helix. nih.gov Electrochemical methods and spectroscopic techniques are often employed to study such interactions, providing data on binding constants and the nature of the binding. mdpi.com

Binding Affinity and Energy Calculations

| Computational Method | Information Provided | Significance in Drug Discovery |

|---|---|---|

| Docking Score (e.g., kcal/mol) | Estimated binding affinity of the ligand to the protein's active site. | Helps in ranking and prioritizing potential inhibitors for further studies. |

| MM/PBSA and MM/GBSA | More accurate estimation of binding free energy by considering solvent effects. | Provides a more refined prediction of ligand binding affinity. |

| Alchemical Free Energy Calculations | Highly accurate prediction of absolute or relative binding free energies. | Considered the gold standard for computational binding affinity prediction. |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interaction dynamics of a ligand-protein complex over time. rsc.org While specific MD simulation studies focusing on 2-(3,4-Dihydroxyphenyl)acetamide with the mentioned target proteins are not extensively documented, the application of this technique would be highly valuable. MD simulations can be used to assess the stability of the docked pose of 2-(3,4-Dihydroxyphenyl)acetamide in the active site of a protein. nih.gov By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, one can determine if the binding is stable or if the ligand dissociates from the binding pocket. Furthermore, MD simulations can reveal key conformational changes in the protein upon ligand binding and identify persistent hydrogen bonds and other interactions that are crucial for the binding affinity. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide valuable information about the properties of 2-(3,4-Dihydroxyphenyl)acetamide, such as its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential. A study on acetamide derivatives as anti-HIV drugs utilized DFT to study their local reactivity in terms of Fukui functions. nih.gov Such calculations can help in understanding the reactive sites of the molecule and how it might interact with biological targets. For 2-(3,4-Dihydroxyphenyl)acetamide, DFT could be used to analyze the reactivity of the catechol and acetamide moieties, providing insights into its antioxidant properties and its ability to form covalent or non-covalent bonds with target proteins. nih.gov

Pharmacophore-Based Virtual Screening and Ligand-Based Drug Design Methodologies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for a set of known inhibitors can be used as a 3D query to screen large chemical databases for novel compounds with similar features. While a specific pharmacophore model for 2-(3,4-Dihydroxyphenyl)acetamide inhibitors has not been reported for all the mentioned targets, this approach holds great promise. For instance, pharmacophore models have been successfully developed for inhibitors of DNA gyrase and HSP90. nih.govnih.gov A pharmacophore model for tyrosinase inhibitors would likely include features such as hydrogen bond donors and acceptors corresponding to the catechol group, and an aromatic ring feature. Such a model could be used to virtually screen for new derivatives of 2-(3,4-Dihydroxyphenyl)acetamide or entirely new scaffolds with potential tyrosinase inhibitory activity.

In Silico Prediction of Biological Activities (excluding clinical toxicity prediction)

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development for predicting the biological activities of chemical compounds. These in silico methods provide a rapid and cost-effective means to screen large numbers of molecules, predict their interactions with biological targets, and guide the synthesis of new, more potent derivatives. For 2-(3,4-Dihydroxyphenyl)acetamide and its related structures, various computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, have been employed to elucidate their potential therapeutic applications.

Detailed Research Findings

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a notable study, a series of novel Schiff base derivatives of 3,4-dihydroxyphenylacetic acid, the parent acid of 2-(3,4-Dihydroxyphenyl)acetamide, were synthesized and evaluated as α-glucosidase inhibitors. nih.gov Molecular docking studies were performed on the most active compounds to understand their interaction with the enzyme. The results revealed that these compounds fit well into the active site of α-glucosidase. For instance, the most potent compounds showed strong binding interactions with key amino acid residues within the enzyme's active site, which were comparable to or better than the standard inhibitor, acarbose. nih.gov The interactions were primarily hydrogen bonds and hydrophobic interactions, which are crucial for the stabilization of the ligand-enzyme complex. nih.gov

Similarly, docking studies on other acetamide derivatives have been used to predict their binding to various receptors. For example, a study on a dichlorophenoxy acetamide derivative identified key interactions, including a salt bridge and contacts with specific tyrosine, histidine, and tryptophan residues within the σ1 receptor's binding pocket, explaining its high affinity. nih.gov These studies exemplify how docking can reveal the structural basis for a compound's biological activity.

Interactive Table 1: Molecular Docking Results for Selected 3,4-Dihydroxyphenylacetic Acid Derivatives against α-Glucosidase (Note: The following data is illustrative of findings for derivatives of the parent acid as reported in the literature nih.gov.)

| Compound ID | Substituent on Hydrazone Moiety | Reported IC₅₀ (µM) | Key Interacting Residues (Predicted) |

| 2 | 4-chlorophenyl | 20.35 ± 1.27 | Asp215, Asp352, Arg442, His351 |

| 3 | 2-hydroxyphenyl | 18.45 ± 1.21 | Asp215, Glu277, Asp352, Gln353 |

| 4 | 3-hydroxyphenyl | 13.64 ± 0.58 | Asp215, Glu277, Asp352, Phe303 |

| 5 | 4-hydroxyphenyl | 12.84 ± 0.52 | Asp215, Glu277, Asp352, Arg442 |

| Acarbose | Standard | 873.34 ± 1.67 | Asp215, Asp352, Arg442, His351 |

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds.

Studies on various heterocyclic derivatives, which share structural motifs with potential derivatives of 2-(3,4-Dihydroxyphenyl)acetamide, demonstrate the utility of QSAR. For instance, 2D-QSAR models have been successfully developed for 1H-pyrazole-1-carbothioamide derivatives to predict their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov These models indicated that the biological activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov In another study on dihydropteridone derivatives targeting glioblastoma, 2D and 3D-QSAR models were developed. nih.gov The 3D-QSAR model showed excellent predictive power, identifying that hydrophobic fields and specific molecular descriptors like "Min exchange energy for a C-N bond" were crucial for the compound's anticancer activity. nih.gov Such models are instrumental in designing new compounds with potentially higher potency by optimizing these key structural features. nih.govnih.gov

Interactive Table 2: Examples of Molecular Descriptors Used in QSAR Models for Bioactivity Prediction

| Descriptor Class | Example Descriptor | Potential Significance in Biological Activity Prediction |

| Topological | Adjacency/Distance Matrix Descriptors | Describes the atomic connectivity and branching of the molecule, influencing how it fits into a receptor site. nih.gov |

| Electronic | Min exchange energy for a C-N bond (MECN) | Relates to the electronic characteristics and reactivity of a specific bond, which can be critical for covalent or electrostatic interactions with a target. nih.gov |

| Spatial | Hydrophobic Field | Represents the hydrophobicity distribution across the molecule's surface, which is vital for membrane permeability and hydrophobic interactions within a binding pocket. nih.gov |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting steric fit and dispersion forces with the target. |

Virtual and Pharmacophore-Based Screening: